Physicochemical properties of 3-(2,5-dichlorophenoxy)propanoic acid
Physicochemical properties of 3-(2,5-dichlorophenoxy)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-dichlorophenoxy)propanoic acid
Foreword
This guide provides a comprehensive overview of the physicochemical properties of 3-(2,5-dichlorophenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound. Given the limited availability of direct experimental data for 3-(2,5-dichlorophenoxy)propanoic acid, this document leverages data from the closely related isomer, 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), to illustrate key experimental methodologies. This approach ensures that while we acknowledge data gaps, we also provide robust, field-proven protocols for the determination of essential physicochemical parameters.
Introduction to 3-(2,5-dichlorophenoxy)propanoic acid
3-(2,5-dichlorophenoxy)propanoic acid belongs to the class of chlorophenoxy herbicides, which have been extensively used in agriculture.[1] The biological activity and environmental fate of these compounds are intrinsically linked to their physicochemical properties. Understanding these properties is therefore critical for assessing their efficacy, toxicity, and environmental impact, as well as for the development of new formulations and analytical methods. While its isomer, 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), is well-characterized, 3-(2,5-dichlorophenoxy)propanoic acid is less studied, presenting a challenge for researchers. This guide aims to consolidate the available information and provide a framework for its experimental characterization.
Core Physicochemical Properties: A Comparative Overview
Direct experimental data for 3-(2,5-dichlorophenoxy)propanoic acid is sparse. The following table summarizes the available information, including predicted values, and provides a comparison with the experimentally determined properties of its well-studied isomer, Dichlorprop.
Table 1: Physicochemical Properties of 3-(2,5-dichlorophenoxy)propanoic acid
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | - | [2] |
| Molecular Weight | 219.07 g/mol | - | |
| Physical Form | Solid (predicted) | Predicted | |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Water Solubility | Not available | - | - |
| pKa | Not available | - | - |
| LogP (XlogP) | 2.9 | Predicted | [2] |
Table 2: Experimental Physicochemical Properties of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₃ | [3] |
| Molecular Weight | 235.064 g/mol | [3] |
| Physical Form | White solid | [3] |
| Melting Point | 116 to 120 °C | [3] |
| Boiling Point | 215 °C | [3] |
| Water Solubility | 720 mg/L at 20 °C (R-isomer) | [3] |
| pKa | 3.10 | [4] |
| LogP | 3.43 | [4] |
Experimental Protocols for Physicochemical Characterization
The following protocols are described using Dichlorprop as a model compound but are directly applicable to the characterization of 3-(2,5-dichlorophenoxy)propanoic acid.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental property that provides an indication of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
As the melting point is approached, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
Rationale: Solubility, particularly in aqueous and organic solvents, is crucial for understanding a compound's bioavailability and for developing suitable formulations.
Protocol:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, octanol) in a glass flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[5]
-
The determined concentration represents the equilibrium solubility.
pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values, which influences its solubility, absorption, and distribution.
Protocol:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
LogP Determination (HPLC Method)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.
Protocol:
-
Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase should be a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Inject each standard and the test compound onto the HPLC column and record their retention times.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Plot the log(k') of the standards against their known LogP values.
-
Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.
Caption: Workflow for experimental determination of core physicochemical properties.
Advanced Analytical Characterization
For the identification and quantification of 3-(2,5-dichlorophenoxy)propanoic acid, especially in complex matrices such as environmental samples or biological fluids, more sophisticated analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose due to its high sensitivity and selectivity.[6]
LC-MS/MS Analysis Workflow
-
Sample Preparation: The sample preparation method will depend on the matrix. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.[7] For biological samples, a protein precipitation step followed by liquid-liquid extraction or SPE may be necessary.
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of phenoxypropionic acids. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds like 3-(2,5-dichlorophenoxy)propanoic acid. Multiple reaction monitoring (MRM) is used for quantification, where the precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and reduces matrix interference.
Caption: A typical workflow for the analysis of 3-(2,5-dichlorophenoxy)propanoic acid by LC-MS/MS.
Predictive Approaches: QSAR and In Silico Modeling
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to predict the physicochemical properties of chemical compounds.[8] These models are based on the principle that the properties of a compound are a function of its molecular structure.
QSAR Modeling for Physicochemical Properties
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their physicochemical or biological properties.[9] To build a QSAR model for predicting a property like solubility or pKa, the following steps are typically followed:
-
Data Collection: A dataset of structurally diverse compounds with reliable experimental data for the property of interest is collected.
-
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., partial charges).
-
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a mathematical relationship between a subset of the calculated descriptors and the experimental property.
-
Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.
The predicted XlogP value for 3-(2,5-dichlorophenoxy)propanoic acid presented in this guide was likely generated using such a model.
Caption: The process of developing a QSAR model for property prediction.
Conclusion
While 3-(2,5-dichlorophenoxy)propanoic acid remains a compound with limited experimentally determined physicochemical data, this guide provides a comprehensive framework for its characterization. By leveraging established protocols and advanced analytical techniques, researchers can systematically determine its key properties. Furthermore, the use of predictive models offers a valuable approach for estimating these properties in the early stages of research. The information and methodologies presented herein are intended to empower scientists and drug development professionals in their work with this and other related compounds, ultimately contributing to a more thorough understanding of their behavior and potential applications.
References
- Chem-Impex. 3-(2,4-Dichlorophenyl)propionic acid.
- ResearchGate.
- United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Central Insecticides Laboratory. List of pesticides and their analytical techniques.
- Desalination and Water Treatment.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Wikipedia. Dichlorprop.
- Der Pharma Chemica. Three Dimensional Quantitative Structural–Activity Relationship (3D-QSAR) Studies some 3-{4-[3-(2-aryl-phenoxy)
- MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti.
- PubMed. Characterization of Physicochemical Properties of Ferulic Acid.
- Sigma-Aldrich. 3-(2,5-Dichlorophenyl)propanoic acid.
- PubChemLite. 3-(2,5-dichlorophenyl)propanoic acid (C9H8Cl2O2).
- SlideShare. Physicochemical properties (descriptors) in QSAR.pdf.
- Sigma-Aldrich. 3-(2,5-Dichlorophenyl)propanoic acid.
- Santa Cruz Biotechnology. 3-(2,5-dichlorophenoxy)propanoic acid.
- PubChem. 3-(2,5-dichlorophenoxy)propanoic Acid.
- ResearchGate. 3D-QSAR analysis of oxadiazole substituted α-isopropoxy phenylpropionic acids as PPAR-α & PPAR-γ agonists.
- Wikipedia. Dichlorprop.
- PubChem. Dichlorprop.
- AERU, University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H).
- NIST. Dichlorprop.
- ChemScene. (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.
- PMC, NIH. Determination of the Physicochemical Properties of Piroxicam.
- WuXi AppTec DMPK. Physicochemical Property Study.
- NETZSCH Analyzing & Testing. Physicochemical Properties.
- The University of Arizona. Estimation of Melting Points of Organic Compounds.
- CAS Common Chemistry. Dichlorprop.
- Pacific BioLabs. Physicochemical Properties.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. PubChemLite - 3-(2,5-dichlorophenyl)propanoic acid (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. Dichlorprop - Wikipedia [en.wikipedia.org]
- 4. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. deswater.com [deswater.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. Physicochemical properties (descriptors) in QSAR.pdf [slideshare.net]
